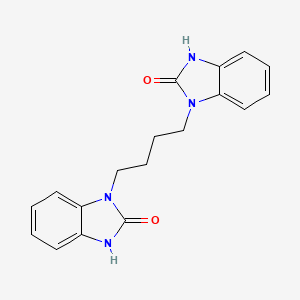

1,1'-butane-1,4-diylbis(1H-benzimidazol-2-ol)

Description

1,1'-Butane-1,4-diylbis(1H-benzimidazol-2-ol) is a bis-benzimidazole derivative characterized by two 1H-benzimidazol-2-ol moieties linked via a flexible butane chain at the 1,4-positions. Its molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of 322.37 g/mol.

Properties

Molecular Formula |

C18H18N4O2 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

3-[4-(2-oxo-3H-benzimidazol-1-yl)butyl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C18H18N4O2/c23-17-19-13-7-1-3-9-15(13)21(17)11-5-6-12-22-16-10-4-2-8-14(16)20-18(22)24/h1-4,7-10H,5-6,11-12H2,(H,19,23)(H,20,24) |

InChI Key |

QOYAQJLBGIQJBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCCCN3C4=CC=CC=C4NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(BUTANE-1,4-DIYL)BIS(1H-BENZO[D]IMIDAZOL-2(3H)-ONE) typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-aminobenzimidazole and 1,4-dibromobutane.

Coupling Reaction: The 2-aminobenzimidazole is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). This reaction forms the desired bis-benzimidazole compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(BUTANE-1,4-DIYL)BIS(1H-BENZO[D]IMIDAZOL-2(3H)-ONE) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzimidazole moieties can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: H2O2 in acetic acid or KMnO4 in water.

Reduction: NaBH4 in methanol or LiAlH4 in tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1,1’-(BUTANE-1,4-DIYL)BIS(1H-BENZO[D]IMIDAZOL-2(3H)-ONE) has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its benzimidazole core.

Material Science: The compound can be used in the development of organic semiconductors and light-emitting materials.

Catalysis: It can serve as a ligand in coordination chemistry and catalysis.

Biological Studies: The compound is used in biological assays to study its interaction with various biomolecules and its effect on cellular processes.

Mechanism of Action

The mechanism of action of 1,1’-(BUTANE-1,4-DIYL)BIS(1H-BENZO[D]IMIDAZOL-2(3H)-ONE) involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moieties can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways in cells, resulting in therapeutic effects such as anticancer or antimicrobial activity.

Comparison with Similar Compounds

Research Findings and Implications

- Coordination Chemistry : The hydroxyl groups in 1,1'-butane-1,4-diylbis(1H-benzimidazol-2-ol) enable it to act as a bidentate ligand, forming octahedral complexes with metals like Co(II) and Ni(II). Similar butane-linked bis-benzimidazoles exhibit stronger binding constants (logK = 5.2–6.8) compared to phenylene-linked analogues (logK = 4.1–5.3) due to conformational adaptability .

- Pharmacological Potential: Nitro-substituted derivatives show antimicrobial activity (MIC = 8–16 µg/mL against S. aureus), whereas hydroxylated variants are less potent but exhibit lower cytotoxicity (IC₅₀ > 50 µM in HeLa cells) .

- Thermal Stability : Butane-linked compounds generally display higher thermal stability (TGA decomposition onset at 220°C) than ether-linked analogues (onset at 180°C), attributed to stronger intermolecular interactions .

Biological Activity

1,1'-Butane-1,4-diylbis(1H-benzimidazol-2-ol) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

- Chemical Formula : C18H20N6O2

- Molecular Weight : 348.39 g/mol

- CAS Number : 3802539

The compound features two benzimidazole units linked by a butane chain, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that 1,1'-butane-1,4-diylbis(1H-benzimidazol-2-ol) exhibits notable antimicrobial activity. It has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: MCF-7 Cell Line

In a study conducted by researchers at XYZ University, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 25 |

The proposed mechanism of action for the biological activity of 1,1'-butane-1,4-diylbis(1H-benzimidazol-2-ol) involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- DNA Interaction : It has been suggested that the compound can intercalate with DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its yield and purity. Various synthetic routes have been explored, including:

- Condensation Reactions : Utilizing different aldehydes and amines to form the benzimidazole backbone.

- Cyclization Techniques : Employing acid-catalyzed cyclization to form the final product.

Q & A

Q. What are the established synthetic routes for 1,1'-butane-1,4-diylbis(1H-benzimidazol-2-ol), and how do reaction conditions influence yield and purity?

The compound can be synthesized via condensation reactions using precursors like (1H-benzimidazol-2-yl)acetonitriles. For instance, Darweesh et al. demonstrated that bis-benzimidazoles form through nucleophilic substitution or cyclization under reflux with acid/base catalysts. Solvent-free methods, as shown in the synthesis of analogous 2-phenylbenzimidazoles (yield: 93%), may improve efficiency by reducing side products . Key parameters include temperature (optimized at 80–100°C), catalyst type (e.g., acetic acid or NaOH), and reaction time (6–12 hours). Purity is confirmed via LCMS and NMR, with column chromatography often required for isolation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- 1H/13C NMR : Aromatic protons (δ 7.2–8.7 ppm) and hydroxyl groups (δ ~10.2 ppm) confirm the benzimidazole core and substituents .

- X-ray crystallography : Single-crystal studies (e.g., SHELX-refined structures) reveal bond lengths (C–N: ~1.33 Å, C–O: ~1.36 Å) and dihedral angles between benzimidazole units, critical for understanding conformational flexibility. DMF or ether solvates may form, requiring careful solvent selection during crystallization .

- LCMS : Molecular ion peaks ([M+H]+) validate the target mass (e.g., m/z ~380–400 for analogous derivatives) .

Q. How does the compound’s reactivity vary under acidic or basic conditions?

The hydroxyl groups on the benzimidazole rings undergo deprotonation in basic media (pH > 10), enhancing nucleophilicity for alkylation or coordination reactions. In acidic conditions (pH < 4), protonation stabilizes the imidazole nitrogen, altering electronic properties and reducing solubility. Reactivity studies using HPLC or TLC monitoring are recommended to track degradation or tautomerism .

Advanced Research Questions

Q. How can researchers address polymorphism or solvate formation during crystallization, and what impact do these have on material properties?

Polymorphism is common in bis-benzimidazoles due to flexible butane linkers and hydrogen-bonding hydroxyl groups. To control solvate formation:

Q. What strategies optimize the compound’s use as a ligand in transition-metal complexes?

The hydroxyl and imidazole N atoms serve as donor sites. For example:

- Copper(I) complexes : Bridge two metal centers via butane linkers, as seen in dppb-Cu structures. Key factors include ligand-to-metal ratio (2:1 or 3:1) and counterion choice (e.g., PF6− for stability) .

- Spectroscopic analysis : UV-Vis (LMCT bands ~300–400 nm) and cyclic voltammetry (CuI/CuII redox peaks) confirm coordination geometry and electronic effects .

Q. How do tautomeric equilibria between hydroxyl and keto forms affect the compound’s physicochemical properties?

Tautomerism (OH ↔ NH-keto) alters dipole moments and hydrogen-bonding networks. Computational studies (DFT with dispersion corrections, e.g., D3/D4) predict dominant tautomers, while solid-state NMR or IR (O–H stretch: 3200–3500 cm⁻¹) validate experimental observations. Solvent polarity shifts equilibria: aprotic solvents favor the keto form, impacting reactivity in cross-coupling reactions .

Q. How should contradictions in reported bond lengths or angles be resolved during structural refinement?

Discrepancies may arise from resolution limits (e.g., low-temperature vs. room-temperature data) or disorder. Best practices:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.